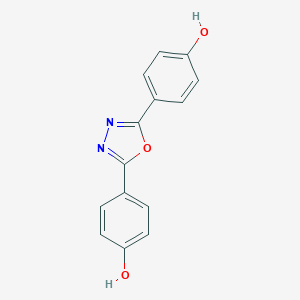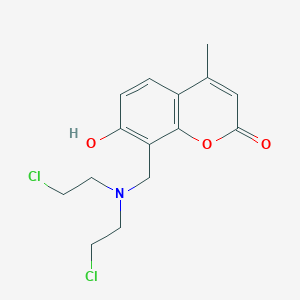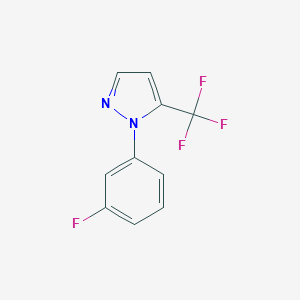
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "TPF" and has a molecular formula of C10H6F4N2.
Mechanism Of Action
The exact mechanism of action of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it has been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antitumor and anti-inflammatory activities may be related to its ability to inhibit certain enzymes and signaling pathways.
Biochemical And Physiological Effects
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells and to inhibit the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole in lab experiments include its potent antimicrobial, antitumor, and anti-inflammatory activities. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. These include investigating its potential use as a fluorescent probe for detecting metal ions, exploring its potential as a therapeutic agent for various diseases, and further elucidating its mechanism of action. Additionally, future studies could investigate the safety and toxicity of this compound in various animal models.
Synthesis Methods
The synthesis of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-fluorophenylhydrazine with trifluoroacetic anhydride in the presence of a base. This reaction leads to the formation of the intermediate 3-(trifluoroacetyl)phenylhydrazine, which is then treated with 1,1,1-trifluoro-3-buten-2-one to yield the final product.
Scientific Research Applications
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
CAS RN |
1269292-21-8 |
|---|---|
Product Name |
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Molecular Formula |
C10H6F4N2 |
Molecular Weight |
230.16 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F4N2/c11-7-2-1-3-8(6-7)16-9(4-5-15-16)10(12,13)14/h1-6H |
InChI Key |
WRLZROKPJIFPRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F |
synonyms |
1-(3-fluorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






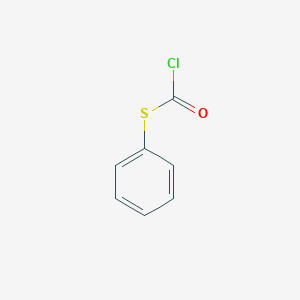
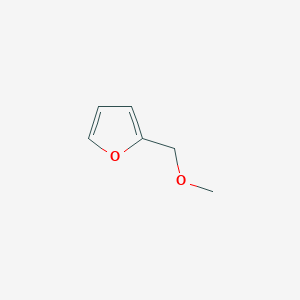
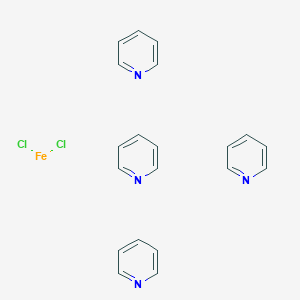
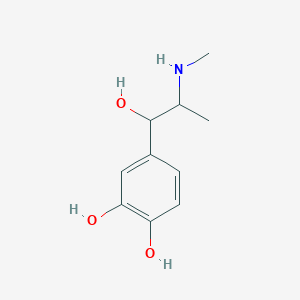
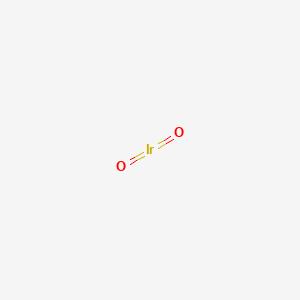
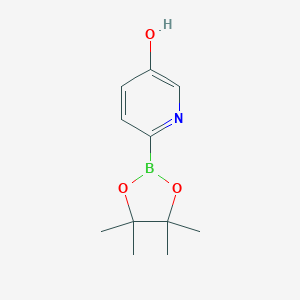
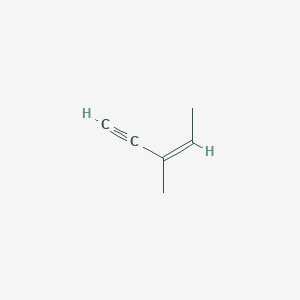
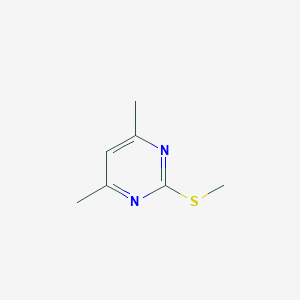
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
